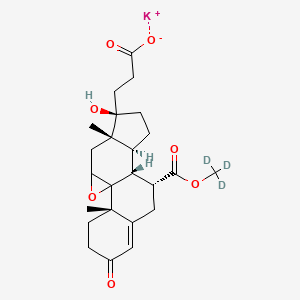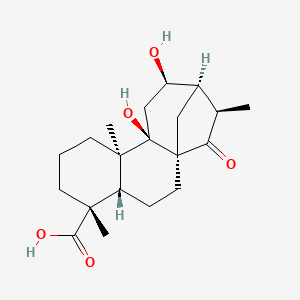
Amoxicillin D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin D4 is a deuterated form of amoxicillin, a widely used semisynthetic beta-lactam antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry for the quantification of amoxicillin. Amoxicillin itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amoxicillin D4 involves the incorporation of deuterium atoms into the amoxicillin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as that of amoxicillin, involving the formation of the beta-lactam ring and the attachment of the side chain containing the deuterium-labeled phenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use as an internal standard in analytical applications.
Chemical Reactions Analysis
Types of Reactions
Amoxicillin D4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of penicilloic acid.
Oxidation: Oxidative reactions can occur, especially in the presence of strong oxidizing agents, leading to the formation of various degradation products.
Substitution: The amino group in the side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various electrophiles can react with the amino group under suitable conditions.
Major Products Formed
Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.
Oxidation Products: Various degradation products depending on the oxidizing agent used.
Substituted Amoxicillin Derivatives: Formed from substitution reactions at the amino group.
Scientific Research Applications
Amoxicillin D4 is primarily used as an internal standard in mass spectrometry for the quantification of amoxicillin in various samples, including biological fluids and pharmaceutical formulations. Its applications extend to:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of amoxicillin in the body.
Bioequivalence Studies: Helps in comparing the bioavailability of different formulations of amoxicillin.
Environmental Analysis: Used in the detection and quantification of amoxicillin residues in environmental samples.
Quality Control: Ensures the accuracy and precision of analytical methods used in the pharmaceutical industry.
Mechanism of Action
Amoxicillin D4, like amoxicillin, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The deuterium atoms in this compound do not alter its mechanism of action but make it distinguishable in mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: The non-deuterated form with the same antibacterial properties.
Ampicillin: Another beta-lactam antibiotic with a similar structure but different spectrum of activity.
Penicillin G: The original beta-lactam antibiotic with a narrower spectrum of activity.
Uniqueness
Amoxicillin D4 is unique due to the presence of deuterium atoms, which make it an ideal internal standard for analytical purposes. This isotopic labeling allows for precise quantification and differentiation from non-deuterated amoxicillin in complex biological and environmental samples.
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D |
InChI Key |
LSQZJLSUYDQPKJ-XFTRPVPLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Synonyms |
(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; AMPC-d4; Amoxycillin-d4; Helvamox-d4; Pasetocin-d4; Penimox-d4; Zamocillin-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)
![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)


![(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1151890.png)
